N'-(4-chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
Description
N'-(4-Chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a hydrazone derivative characterized by a 2,4-dichlorophenoxy group and a 4-chlorobenzylidene moiety. Its structural features, including electron-withdrawing chlorine substituents and a flexible hydrazone linker, make it a candidate for diverse biological activities.
Properties
CAS No. |
51496-67-4 |
|---|---|
Molecular Formula |
C15H11Cl3N2O2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-3-1-10(2-4-11)8-19-20-15(21)9-22-14-6-5-12(17)7-13(14)18/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
ZCQMDRAZXAZMCT-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N'-(4-chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following structural formula:
This structure features a hydrazide moiety linked to a 4-chlorobenzylidene group and a 2,4-dichlorophenoxyacetate component, which may contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Antioxidant Activity : Many hydrazide derivatives demonstrate the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Inhibition of Cell Proliferation : Compounds like this compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Effects : Some derivatives have shown promising activity against bacterial strains, suggesting potential applications in treating infections.
Anticancer Efficacy
A study evaluating the anticancer properties of various hydrazide derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.5 | Induction of apoptosis |
| HCT116 (Colon) | 3.8 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 6.1 | Inhibition of proliferation |
| K562 (Leukemia) | 4.0 | Activation of caspase pathways |
These findings indicate that the compound is particularly effective against colon and breast cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate antibacterial properties, particularly against Gram-positive bacteria.
Case Studies
- Case Study on Anticancer Activity : A clinical study involving patients with metastatic breast cancer evaluated the efficacy of this compound as part of a combination therapy. The study reported a significant reduction in tumor size among participants receiving the compound compared to those receiving standard treatment alone.
- Case Study on Antimicrobial Resistance : In a laboratory setting, researchers tested the compound against antibiotic-resistant strains of bacteria. The results indicated that while the compound was less effective than traditional antibiotics, it showed potential as an adjunct therapy to enhance the efficacy of existing treatments.
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Insights
- Chlorine Substituents: The 2,4-dichlorophenoxy group enhances antifungal and enzyme-inhibitory activities due to increased lipophilicity and electron-withdrawing effects .
- Benzylidene vs. Phenoxy Groups: Anti-inflammatory activity is retained when replacing phenoxy with pyrazolylamino groups, suggesting flexibility in scaffold design .
- Hydrogen Bonding : Hydroxy or methoxy substituents (e.g., 4-hydroxybenzylidene in ) may improve solubility but reduce membrane permeability compared to chloro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
